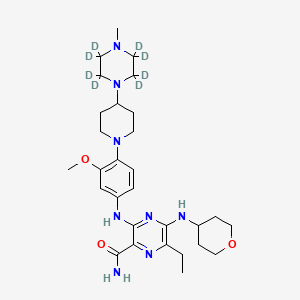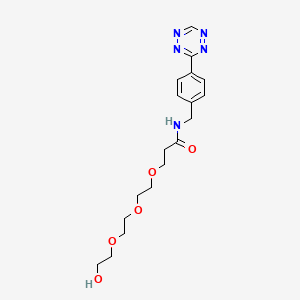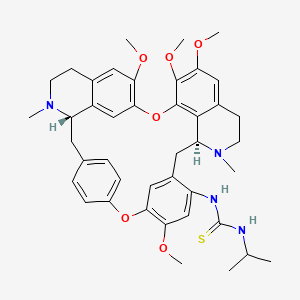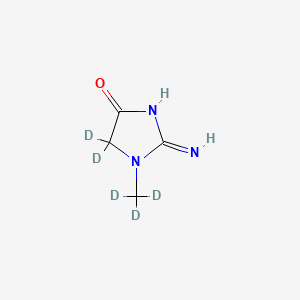
Creatinine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La creatinina-d5 es una forma deuterada de creatinina, que es un producto de degradación del fosfato de creatina en el tejido muscular. La creatinina es excretada por los riñones y se utiliza comúnmente como marcador para evaluar la función renal. La forma deuterada, creatinina-d5, se utiliza en la investigación científica para rastrear y cuantificar los niveles de creatinina con mayor precisión debido a su diferencia de masa distinta de la forma no deuterada .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de creatinina-d5 implica la incorporación de átomos de deuterio en la molécula de creatinina. Esto se puede lograr mediante varios métodos, que incluyen:
Reacciones de intercambio de deuterio: La creatinina puede someterse a reacciones de intercambio de deuterio en presencia de solventes deuterados, como el óxido de deuterio (D2O). Este proceso reemplaza los átomos de hidrógeno en la creatinina con átomos de deuterio.
Síntesis química: La creatinina-d5 se puede sintetizar a partir de precursores deuterados.
Métodos de producción industrial
La producción industrial de creatinina-d5 generalmente implica reacciones de intercambio de deuterio a gran escala o síntesis química utilizando precursores deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Los métodos de producción están diseñados para ser escalables y rentables para satisfacer las demandas de las aplicaciones de investigación e industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
La creatinina-d5 experimenta varias reacciones químicas, que incluyen:
Oxidación: La creatinina-d5 se puede oxidar para formar creatina y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la creatinina-d5 de nuevo a creatina.
Sustitución: Los átomos de deuterio en la creatinina-d5 se pueden sustituir por otros átomos o grupos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno. Las reacciones generalmente se llevan a cabo en condiciones ácidas o básicas.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones controladas para lograr la reducción deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen creatina, varios productos de oxidación y derivados sustituidos de creatinina-d5. Los productos específicos dependen de los reactivos y las condiciones utilizados en las reacciones .
Aplicaciones Científicas De Investigación
La creatinina-d5 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un estándar interno en espectrometría de masas para cuantificar los niveles de creatinina con alta precisión.
Biología: Se emplea en estudios metabólicos para rastrear las vías y las tasas del metabolismo de la creatinina.
Medicina: Se utiliza en la investigación clínica para estudiar la función renal y diagnosticar enfermedades renales.
Industria: Se aplica en el desarrollo de ensayos de diagnóstico y métodos analíticos para la detección de creatinina .
Mecanismo De Acción
El mecanismo de acción de la creatinina-d5 es similar al de la creatinina no deuterada. Está involucrada en el transporte de energía creatina-fosfocreatina, que juega un papel crucial en la homeostasis energética celular. La creatinina-d5 es filtrada por los riñones y excretada en la orina, lo que la convierte en un marcador valioso para la función renal. Los átomos de deuterio en la creatinina-d5 proporcionan una diferencia de masa distinta, lo que permite una cuantificación precisa en los ensayos basados en espectrometría de masas .
Comparación Con Compuestos Similares
Compuestos similares
Creatinina: La forma no deuterada de creatinina-d5, que se utiliza comúnmente como marcador para la función renal.
Creatina: Un precursor de la creatinina, involucrado en el metabolismo energético en el tejido muscular.
Fosfocreatina: Un compuesto de fosfato de alta energía que dona grupos fosfato al difosfato de adenosina para formar trifosfato de adenosina
Singularidad de la creatinina-d5
La creatinina-d5 es única debido a la presencia de átomos de deuterio, que proporcionan una diferencia de masa distinta de la creatinina no deuterada. Esto la convierte en un estándar interno ideal para los ensayos basados en espectrometría de masas, lo que permite una cuantificación precisa y el rastreo de los niveles de creatinina en muestras biológicas .
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
5,5-dideuterio-2-imino-1-(trideuteriomethyl)imidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3,2D2 |
Clave InChI |
DDRJAANPRJIHGJ-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C1(C(=O)NC(=N)N1C([2H])([2H])[2H])[2H] |
SMILES canónico |
CN1CC(=O)NC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




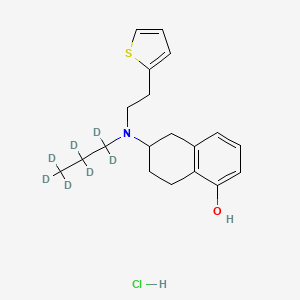
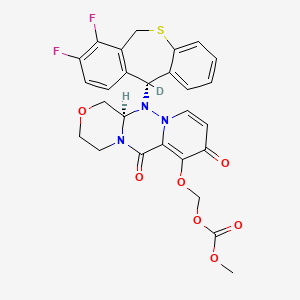
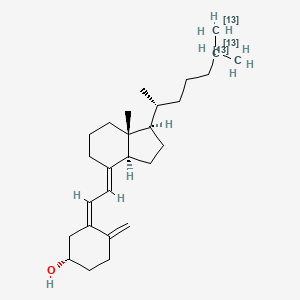
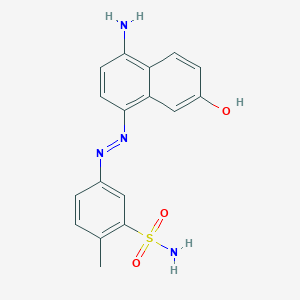
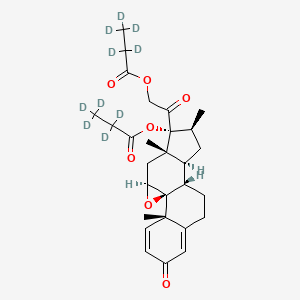
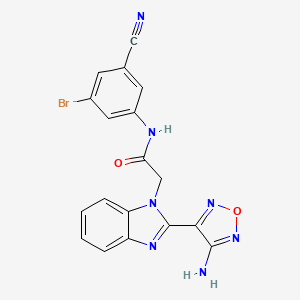
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)

